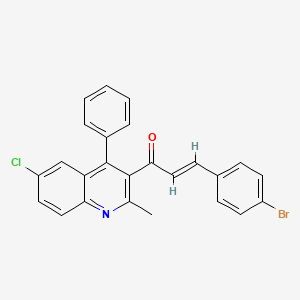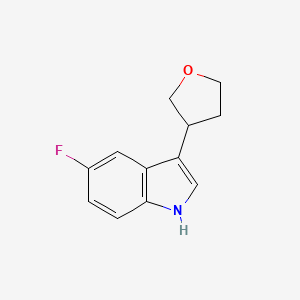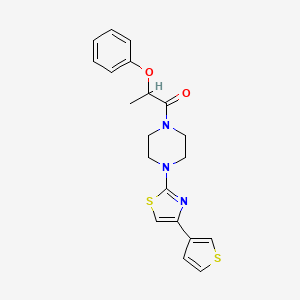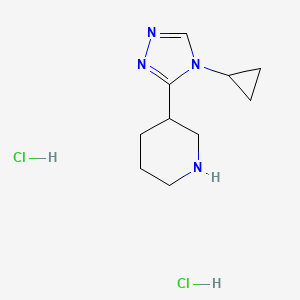
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is a chemical compound that belongs to the thiazole class of compounds. It has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABAA receptor. This results in increased inhibitory neurotransmission in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter. It has also been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter. These effects contribute to its anxiolytic and antidepressant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide in lab experiments is its specificity for the GABAA receptor. This allows researchers to study the effects of modulating this receptor in a more targeted manner. However, one limitation is that it has only been studied in animal models, and its effects in humans are not fully understood.
Zukünftige Richtungen
There are several future directions for research on N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide. One direction is to further study its potential use in the treatment of neuropathic pain and epilepsy. Another direction is to investigate its effects on other neurotransmitter systems in the brain. Additionally, more research is needed to understand its effects in humans and its potential for use as a therapeutic agent.
Synthesemethoden
The synthesis of N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide involves the reaction of 4-cyclopentyl-1,3-thiazol-5-amine with propan-2-yl isocyanate and cyanomethyl bromide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting compound is purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant properties in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-4-cyclopentyl-N-propan-2-yl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10(2)17(8-7-15)14(18)13-12(16-9-19-13)11-5-3-4-6-11/h9-11H,3-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNDMESDMUIKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#N)C(=O)C1=C(N=CS1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-cyclopentyl-N-(propan-2-yl)-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)
![Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2973827.png)
![(1R,2S,3R,6R,7S)-Tricyclo[5.2.1.02,6]dec-8-en-3-amine;hydrochloride](/img/structure/B2973828.png)
![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)



![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2973837.png)

